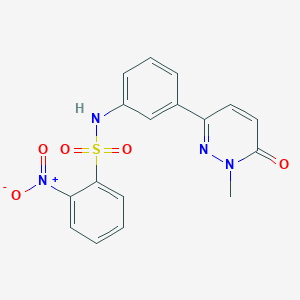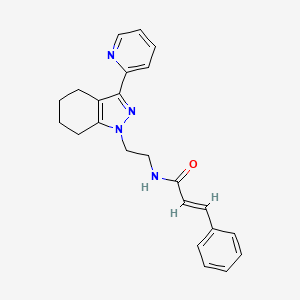
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride is a chemical compound with the molecular formula C4H12NOP·HCl. This compound is known for its unique structure, which includes a phosphoryl group attached to a dimethylated nitrogen atom. It is used in various scientific research applications due to its versatile chemical properties .
Métodos De Preparación
The synthesis of 1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride typically involves the reaction of dimethylamine with phosphoryl chloride under controlled conditions. The reaction proceeds as follows:
(CH3)2NH+POCl3→(CH3)2NPOCl2+HCl
The intermediate product, dimethylphosphoryl chloride, is then reacted with methylamine to form the final compound:
(CH3)2NPOCl2+CH3NH2→(CH3)2NPO(CH3)NH2⋅HCl
Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphine derivatives and other organophosphorus compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions involving phosphoryl groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active sites on enzymes, inhibiting their activity or altering their function. This interaction is crucial in biochemical studies to understand enzyme kinetics and regulation .
Comparación Con Compuestos Similares
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:
Dimethylamine: A simpler amine with a similar structure but lacking the phosphoryl group.
Trimethylamine: Another related compound with three methyl groups attached to the nitrogen atom.
Phosphoryl chloride: A precursor in the synthesis of this compound, used in various industrial applications.
The uniqueness of this compound lies in its combination of a dimethylated nitrogen atom and a phosphoryl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
1-dimethylphosphoryl-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NOP.ClH/c1-5-4-7(2,3)6;/h5H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSIVBCGMHSFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)
![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)


![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)




![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)
